molecular formula C23H19BrN6OS B11264813 N-(3-Bromophenyl)-2-{[9-(2,5-dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

N-(3-Bromophenyl)-2-{[9-(2,5-dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

Cat. No.: B11264813
M. Wt: 507.4 g/mol
InChI Key: SSLRVRQGGAZREV-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-{[9-(2,5-dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound with a unique structure that combines a bromophenyl group, a dimethylphenyl group, and a pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-2-{[9-(2,5-dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the bromination of aniline to obtain 3-bromoaniline. This intermediate is then reacted with 2,5-dimethylphenylhydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization with a suitable reagent to form the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core. Finally, the sulfanyl group is introduced through a nucleophilic substitution reaction with a suitable thiol reagent, followed by acylation to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-2-{[9-(2,5-dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-Bromophenyl)-2-{[9-(2,5-dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-2-{[9-(2,5-dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromophenyl)-2-{[9-(2,5-dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C23H19BrN6OS

Molecular Weight

507.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19BrN6OS/c1-14-6-7-15(2)18(10-14)19-12-20-22-26-27-23(29(22)8-9-30(20)28-19)32-13-21(31)25-17-5-3-4-16(24)11-17/h3-12H,13H2,1-2H3,(H,25,31)

InChI Key

SSLRVRQGGAZREV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)Br)C3=C2

Origin of Product

United States

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